molecular formula C8H5F4NO B1302120 2-Fluoro-5-(trifluoromethyl)benzamide CAS No. 207919-05-9

2-Fluoro-5-(trifluoromethyl)benzamide

Cat. No.: B1302120
CAS No.: 207919-05-9
M. Wt: 207.12 g/mol
InChI Key: DDLPGTOHZZKQLP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F4NO. It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. This compound is used in various scientific research applications due to its distinctive reactivity and stability.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with lipid kinases such as PI3Ks, which are involved in cell proliferation, apoptosis, motility, and cell invasion . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the PI3K pathway, which is crucial for cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The precise molecular mechanisms depend on the specific biomolecules involved and the context of the biochemical environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cell proliferation or survival. At higher doses, it can become toxic, leading to adverse effects such as cell death or tissue damage . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of specific metabolites . These interactions can have downstream effects on cellular energy balance and overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)benzonitrile

Comparison:

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPGTOHZZKQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372125
Record name 2-fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207919-05-9
Record name 2-fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207919-05-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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